molecular formula C26H36Cl2N4O2 B12763088 2-(4-Methyl-1-piperazinyl)acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole 2HCl CAS No. 114913-10-9

2-(4-Methyl-1-piperazinyl)acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole 2HCl

Cat. No.: B12763088
CAS No.: 114913-10-9
M. Wt: 507.5 g/mol
InChI Key: QHERQGYUPZIELE-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-piperazinyl)acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole 2HCl is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-piperazinyl)acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole 2HCl typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the piperazine and acetyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-piperazinyl)acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole 2HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1-piperazinyl)acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1-piperazinyl)acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole 2HCl is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of an indole core with a piperazine and acetyl group makes it a versatile compound for various scientific research and industrial applications.

Properties

CAS No.

114913-10-9

Molecular Formula

C26H36Cl2N4O2

Molecular Weight

507.5 g/mol

IUPAC Name

ethanol;2-(4-methylpiperazin-1-yl)-1-(1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone;dihydrochloride

InChI

InChI=1S/C24H28N4O.C2H6O.2ClH/c1-26-13-15-27(16-14-26)17-22(29)28-12-11-20-19-9-5-6-10-21(19)25-23(20)24(28)18-7-3-2-4-8-18;1-2-3;;/h2-10,24-25H,11-17H2,1H3;3H,2H2,1H3;2*1H

InChI Key

QHERQGYUPZIELE-UHFFFAOYSA-N

Canonical SMILES

CCO.CN1CCN(CC1)CC(=O)N2CCC3=C(C2C4=CC=CC=C4)NC5=CC=CC=C35.Cl.Cl

Origin of Product

United States

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